Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate
Overview
Description
“Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate” is a synthetic compound with the molecular formula C18H24F3NO4 and a molecular weight of 375.4 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C18H24F3NO4 . Unfortunately, the specific structure analysis is not provided in the available resources.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Studies on fatty acids and their derivatives, including furanoid esters and epoxy compounds, contribute to understanding the synthesis and transformation of complex organic molecules. For instance, the synthesis of furanoid esters from unsaturated fatty esters through reactions involving propyl iodide-sodium iodide-dimethyl sulphoxide (DMSO) showcases methods for generating isomeric compounds, which are crucial for developing new chemical entities with potential application in pharmaceuticals and materials science (Jie & Lam, 1977).
Photosensitized Oxidation
Research on the photosensitized oxidation of fatty acid hydroperoxides, leading to cyclic peroxides, dihydroperoxides, and keto esters, expands our knowledge on lipid oxidation mechanisms. This is vital for understanding the stability and degradation of lipid-containing materials, with implications for food science, biotechnology, and the development of oxidation-resistant materials (Neff, Frankel, Selke, & Weisleder, 1983).
Advanced Synthetic Intermediates
The development of advanced synthetic intermediates for complex molecules, such as tremorgenic mycotoxins, underlines the importance of organic synthesis in drug discovery and development. Efficient synthesis methods enable the exploration of natural product analogues for pharmaceutical applications (Smith, Haseltine, & Visnick, 1989).
Antitumor Activity
Synthesis and characterization of compounds with potential antitumor activity, such as 2-methyl-9-substituted acridines, highlight the ongoing search for new anticancer agents. The evaluation of these compounds against cancer cell lines provides insights into their therapeutic potential and guides the design of more effective treatments (Kumar et al., 2017).
properties
IUPAC Name |
methyl 9-[N-methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO4/c1-22(14-10-12-15(13-11-14)26-18(19,20)21)16(23)8-6-4-3-5-7-9-17(24)25-2/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBSJSFXXALFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381839 | |
Record name | methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
CAS RN |
259792-94-4 | |
Record name | methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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